molecular formula C16H22N2O3S B299735 N-(4-{[(bicyclo[2.2.1]hept-2-ylmethyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(bicyclo[2.2.1]hept-2-ylmethyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B299735
M. Wt: 322.4 g/mol
InChI Key: IKNCXZBZOSOGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(bicyclo[2.2.1]hept-2-ylmethyl)amino]sulfonyl}phenyl)acetamide, commonly known as BAY 41-2272, is a chemical compound that belongs to the class of sulfonylureas. It was first synthesized by Bayer AG in 2001 and has since been used in various scientific research applications.

Mechanism of Action

BAY 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP). cGMP is a potent vasodilator and also has anti-proliferative effects on cancer cells. BAY 41-2272 has been shown to have a higher affinity for the oxidized form of sGC, which is present in diseased tissues, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have various biochemical and physiological effects. It has been shown to reduce pulmonary arterial pressure and increase cardiac output in animal models of pulmonary hypertension. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. BAY 41-2272 has also been shown to have anti-inflammatory effects and reduce oxidative stress in various disease models.

Advantages and Limitations for Lab Experiments

One of the advantages of using BAY 41-2272 in lab experiments is its specificity for sGC, which reduces the likelihood of off-target effects. Additionally, BAY 41-2272 has been shown to have a long half-life, which makes it suitable for in vivo studies. However, one of the limitations of using BAY 41-2272 is its limited solubility in water, which may require the use of organic solvents in experiments.

Future Directions

There are several future directions for the use of BAY 41-2272 in scientific research. One potential direction is the development of BAY 41-2272 analogs with improved solubility and potency. Additionally, BAY 41-2272 could be used in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully understand the mechanism of action of BAY 41-2272 and its potential therapeutic applications in various diseases.
In conclusion, BAY 41-2272 is a promising chemical compound that has been shown to have potential therapeutic applications in various diseases. Its specificity for sGC and long half-life make it a suitable candidate for scientific research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic benefits.

Synthesis Methods

BAY 41-2272 can be synthesized by reacting 4-aminophenylacetic acid with bicyclo[2.2.1]hept-2-ene-2-methanol in the presence of p-toluenesulfonic acid. The resulting product is then reacted with chlorosulfonic acid and sodium hydroxide to form the final compound.

Scientific Research Applications

BAY 41-2272 has been used in various scientific research applications, including the study of cardiovascular diseases, pulmonary hypertension, and cancer. It has been shown to have vasodilatory effects on the pulmonary and systemic vasculature, which makes it a potential therapeutic agent for the treatment of pulmonary hypertension. Additionally, BAY 41-2272 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent.

properties

Product Name

N-(4-{[(bicyclo[2.2.1]hept-2-ylmethyl)amino]sulfonyl}phenyl)acetamide

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

N-[4-(3-bicyclo[2.2.1]heptanylmethylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C16H22N2O3S/c1-11(19)18-15-4-6-16(7-5-15)22(20,21)17-10-14-9-12-2-3-13(14)8-12/h4-7,12-14,17H,2-3,8-10H2,1H3,(H,18,19)

InChI Key

IKNCXZBZOSOGKT-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC3CCC2C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC3CCC2C3

Origin of Product

United States

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